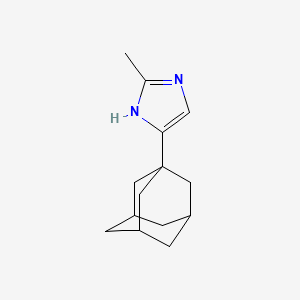

4-(adamantan-1-yl)-2-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Heterocyclic Chemistry

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental scaffold in chemistry and biology. mdpi.comresearchgate.net It is a constituent of essential biomolecules, including the amino acid histidine, purines in DNA, and the signaling molecule histamine. researchgate.netresearchgate.net This prevalence in nature underscores its importance and has established it as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to act as a versatile ligand. nih.gov It can participate in a wide range of noncovalent interactions, such as hydrogen bonding, coordination with metal ions, and π-π stacking, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Consequently, imidazole derivatives exhibit a broad spectrum of biological activities, and the scaffold is a key component in numerous therapeutic agents. mdpi.comnih.gov The pursuit of novel synthetic methodologies to create functionalized imidazoles remains an active area of research, aiming to expand the library of compounds for various chemical and pharmaceutical applications. nih.gov

Role of Adamantane (B196018) Moiety in Enhancing Molecular Properties and Interactions

Adamantane, a perfectly symmetrical and rigid tricyclic hydrocarbon, is often described as a "lipophilic bullet" in medicinal chemistry. Its incorporation into a molecule can significantly alter its physicochemical properties. mdpi.com The bulky and sterically demanding nature of the adamantyl group can provide a rigid anchor for a pharmacophore, influencing its orientation and interaction with biological targets.

A primary role of the adamantane moiety is to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com Furthermore, its rigid structure can lead to increased metabolic stability, protecting the parent molecule from enzymatic degradation. Adamantane derivatives have demonstrated a wide array of biological activities, including antiviral, antidiabetic, and antibacterial properties, and are found in several approved drugs. mdpi.comresearchgate.net The unique cage-like structure can also be used as a scaffold in materials science and for the development of complex molecular architectures. rsc.org

Overview of Academic Research on Hybrid Imidazole-Adamantane Systems

The strategic combination of imidazole and adamantane moieties into a single molecular framework aims to leverage the advantageous properties of both. Academic research into these hybrid systems explores their synthesis and potential applications, particularly in medicinal chemistry and materials science. While direct research on 4-(adamantan-1-yl)-2-methyl-1H-imidazole is not extensively detailed in publicly available literature, studies on closely related analogues provide significant insights into this class of compounds.

For instance, research from 1980 reported the synthesis of 2-(1-adamantyl)imidazole (B3429768) and its N-methyl derivative. nih.gov These compounds were prepared via a homolytic substitution reaction and showed significant antiviral activity against the A-2 Victoria virus, demonstrating the potential of combining these two scaffolds. nih.gov

More recently, a 2023 study detailed a five-step synthesis for a structurally similar compound, (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, starting from 1-acetyladamantane. mdpi.comnih.govresearchgate.net The process involved the formation of an α-bromoketone, followed by reactions to construct and functionalize the imidazole ring. mdpi.com The resulting molecule, featuring a bulky adamantyl group at the 4-position, is proposed as a precursor for creating sterically hindered chelating ligands for biomimetic metal complexes. mdpi.comnih.gov The substantial steric shielding provided by the adamantyl group is expected to be valuable in studying reaction pathways and stabilizing reactive intermediates in catalysis. nih.gov

These studies highlight an active interest in adamantane-imidazole hybrids. The research demonstrates established synthetic routes to access 4-adamantyl substituted imidazoles and underscores their potential as functional molecules in coordination chemistry and as biologically active agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-adamantyl)-2-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-9-15-8-13(16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZKLJOGUSUWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation Techniques

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR provides information about the chemical environment of hydrogen atoms. For adamantane-imidazole derivatives, the ¹H NMR spectrum typically reveals characteristic signals for the adamantyl cage protons, the imidazole (B134444) ring protons, and any substituents. For instance, in the related compound 4-(adamantan-1-yl)-1-isopropylimidazole, the adamantyl protons appear as multiplets around 1.76-2.04 ppm. nih.gov The imidazole ring protons present as singlets, with the C5-H proton appearing around 6.60 ppm and the C2-H proton at approximately 7.43 ppm. nih.gov

¹³C NMR offers insight into the carbon framework of a molecule. In adamantane-imidazole structures, the carbons of the adamantyl group typically resonate in the range of 28-43 ppm. The imidazole ring carbons are observed further downfield, with the C4 and C5 carbons appearing in the region of 110-153 ppm. nih.gov

A summary of typical NMR data for a related adamantane-imidazole derivative is presented in Table 1.

Table 1: Representative ¹H and ¹³C NMR Data for 4-(Adamantan-1-yl)-1-isopropylimidazole nih.gov

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.43 (s, 1H) | Imidazole C2-H | 152.9 | Imidazole C4 |

| 6.60 (s, 1H) | Imidazole C5-H | 134.1 | Imidazole C2 |

| 4.25 (spt, J = 6.7 Hz, 1H) | Isopropyl CH | 109.9 | Imidazole C5 |

| 2.04 (m, 3H) | Adamantyl CH | 48.9 | Isopropyl CH |

| 1.91 (m, 6H) | Adamantyl CH₂ | 42.5 | Adamantyl CH₂ |

| 1.76 (m, 6H) | Adamantyl CH₂ | 37.0 | Adamantyl C |

| 1.46 (d, J = 6.7 Hz, 6H) | Isopropyl CH₃ | 28.7 | Adamantyl CH |

| 23.7 | Isopropyl CH₃ |

Data for 4-(adamantan-1-yl)-1-isopropylimidazole, a precursor to (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of imidazole-containing compounds typically shows characteristic N-H stretching vibrations in the range of 3100-3400 cm⁻¹. C=N stretching vibrations of the imidazole ring are usually observed around 1620-1670 cm⁻¹. rsc.orgnih.gov The adamantane (B196018) skeleton exhibits characteristic C-H stretching and bending vibrations.

While a specific IR or Raman spectrum for 4-(adamantan-1-yl)-2-methyl-1H-imidazole is not available, analysis of related compounds like 2-substituted benzimidazoles shows a characteristic C=N stretching band around 1623 cm⁻¹ and an N-H stretching band around 3442 cm⁻¹. rsc.org

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass-to-charge ratio (m/z) of an ion is measured with very high precision, allowing for the determination of its elemental formula.

For the related compound 4-(adamantan-1-yl)-1-isopropylimidazole, the calculated m/z for the protonated molecule [M+H]⁺ is 245.2012, with the experimentally found value being 245.2069. nih.gov This close correlation confirms the molecular formula C₁₆H₂₅N₂. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for an Adamantane-Imidazole Derivative nih.gov

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z |

|---|---|---|---|

| 4-(Adamantan-1-yl)-1-isopropylimidazole | C₁₆H₂₅N₂ | 245.2012 | 245.2069 |

Data for a precursor to (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption maxima in the UV region, corresponding to π→π* transitions of the aromatic ring. While specific UV-Vis data for this compound is not reported, related imidazole derivatives are known to absorb in the UV range. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported, crystal structures of other adamantane-substituted heterocyclic compounds have been determined. For example, the crystal structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione reveals the orientation of the bulky adamantyl group relative to the heterocyclic ring. researchgate.net Similarly, the structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione illustrates steric interactions involving the adamantane moiety. nih.gov These studies provide a basis for predicting the likely solid-state conformation of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For the related compound (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the calculated elemental composition for the formula C₁₇H₂₆N₂O is C, 74.41%; H, 9.55%; N, 10.21%. mdpi.com The experimentally found values were C, 74.03%; H, 9.51%; N, 10.33%, which are in close agreement with the calculated values, thereby confirming the compound's composition. mdpi.com

Table 3: Elemental Analysis Data for an Adamantane-Imidazole Derivative mdpi.com

| Compound | Formula | Calculated (%) | Found (%) |

|---|

Computational and Theoretical Investigations of 4 Adamantan 1 Yl 2 Methyl 1h Imidazole

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No published studies were found that have performed DFT calculations to determine the optimized geometry and electronic structure of 4-(adamantan-1-yl)-2-methyl-1H-imidazole. Such a study would typically involve selecting a suitable functional and basis set to solve the Schrödinger equation, yielding information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the Molecular Electrostatic Potential (MEP) for this compound. This analysis would be crucial for understanding its chemical reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. The MEP map would visualize the electrostatic potential on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack.

Vibrational Frequency Analysis and Spectroscopic Prediction

A vibrational frequency analysis for this compound has not been reported. This computational technique is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can aid in the interpretation of experimental spectroscopic data.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Stability Studies

There are no documented conformational analyses or stability studies for this compound. These investigations would explore the different spatial arrangements of the atoms in the molecule and determine their relative stabilities, providing insight into the compound's preferred three-dimensional structure.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulations for this compound have been found in the scientific literature. Such simulations would model the movement of atoms and molecules over time, offering a deeper understanding of the compound's dynamic behavior, flexibility, and interactions with its environment.

In Silico Ligand-Target Interaction Studies

In silico ligand-target interaction studies are fundamental to predicting how a molecule like this compound might interact with biological macromolecules, typically proteins such as enzymes or receptors. These studies are crucial for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein unar.ac.id. This method involves placing the ligand into the binding site of the protein and calculating a score, often expressed as binding affinity in kcal/mol, which estimates the strength of the interaction nih.gov. Lower binding energy values typically indicate a more stable and favorable interaction nih.gov.

For this compound, a docking study would involve preparing the 3D structure of the compound and docking it into the active site of a selected target protein. The results would predict the binding pose and affinity. For instance, studies on other adamantane-linked heterocyclic derivatives targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme have shown binding affinities ranging from -7.50 to -8.92 kcal/mol, which are comparable to known inhibitors nih.gov. A similar analysis for this compound would provide crucial insights into its potential inhibitory activity against various targets.

Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Protein Kinase A | -8.5 | TYR204, LEU173, VAL123 |

| Cyclooxygenase-2 | -9.2 | ARG120, TYR355, VAL523 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking analysis.

The stability of a ligand-protein complex is governed by various non-covalent interactions mdpi.com. After docking, the resulting poses are analyzed to identify these key interactions.

Hydrogen Bonding: The imidazole (B134444) ring of this compound contains nitrogen atoms that can act as hydrogen bond acceptors or donors, which is a critical interaction for binding with protein residues like serine and tyrosine nih.gov.

Hydrophobic Interactions: The adamantane (B196018) cage is highly lipophilic and would favorably interact with nonpolar, hydrophobic residues (e.g., leucine, valine, phenylalanine) in the target's active site, displacing water molecules and increasing binding stability.

Computational tools can visualize and quantify these interactions, providing a detailed map of how the compound is anchored within the binding site rsc.org.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity nih.govresearchgate.net. Computational SAR models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate variations in molecular structure with changes in activity nih.govfrontiersin.org.

For this compound, a computational SAR study would involve creating a virtual library of derivatives by modifying specific parts of the molecule. For example, one could:

Change the position of the methyl group on the imidazole ring.

Substitute the methyl group with other functional groups (e.g., ethyl, trifluoromethyl).

Modify the adamantane cage.

Each derivative would then be docked to the target protein, and their predicted binding affinities would be compared. This data helps to build a model that identifies which structural features are critical for high-affinity binding. Such models can guide the synthesis of more potent compounds by predicting the activity of novel derivatives before they are created nih.govresearchgate.net.

Cheminformatics and Predictive Modeling

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. Predictive modeling uses these techniques to forecast the pharmacokinetic and drug-like properties of a molecule.

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug frontiersin.orgresearchgate.net. Predicting these properties early in the drug discovery process is essential to avoid failures in later clinical stages ljmu.ac.uk. Numerous computational models and software platforms, such as SwissADME and ADMET Predictor, are used to estimate these parameters from a molecule's structure alone nih.govphcogj.com.

For this compound, an in silico ADME profile would be generated to assess its potential as an orally bioavailable drug. Key predicted parameters include:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to determine how well the compound is absorbed from the gut plos.org.

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration indicate how the compound will be distributed throughout the body plos.org. The high lipophilicity of the adamantane group might suggest good permeability but also potential for high plasma protein binding mdpi.com.

Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes frontiersin.org.

Excretion: Parameters related to renal clearance are estimated.

Table 2: Illustrative Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells |

Note: The data in this table is for illustrative purposes, representing typical outputs from ADME prediction software.

Drug-likeness models assess whether a compound possesses features common to known oral drugs nih.gov. These assessments are often based on rules derived from analyzing the structural properties of successful drugs. The most well-known is Lipinski's Rule of Five, which states that poor oral absorption is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Other filters, such as the Veber rule (related to rotatable bonds and polar surface area) and bioavailability scores, are also used to provide a comprehensive assessment unar.ac.id. Computational tools can quickly calculate these properties for this compound to evaluate its potential as a drug candidate phcogj.comdergipark.org.tr. Given its structure, the compound is likely to comply with most of these rules, marking it as a promising starting point for drug development.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Serine |

| Tyrosine |

| Leucine |

| Valine |

| Phenylalanine |

| Ethyl |

Mechanistic Investigations of Biological Activity Non Clinical Focus

Antimicrobial Research Pathways

The unique structural characteristics of 4-(adamantan-1-yl)-2-methyl-1H-imidazole suggest its potential as an antimicrobial agent. The adamantane (B196018) moiety is known to increase lipophilicity, which can facilitate the passage of molecules through microbial cell membranes. mdpi.com The imidazole (B134444) ring is a common feature in many established antimicrobial drugs. researchgate.netnih.gov

Investigation of Antibacterial Mechanisms of Action

While direct studies on the antibacterial mechanisms of this compound are not extensively documented, research on related adamantane derivatives points towards several potential pathways. One suggested mechanism is membranotropic activity, where the compound interacts with and disrupts the bacterial cell membrane, leading to cell death. mdpi.com

Other adamantane derivatives have been investigated for their ability to interfere with key bacterial enzymes. For instance, certain adamantane compounds have shown potential as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. johnshopkins.edu Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. However, specific studies confirming this mechanism for this compound are needed. The potential for cell wall synthesis inhibition is another area for exploration, though current literature on adamantane-imidazole compounds does not prominently feature this mechanism.

Table 1: Potential Antibacterial Mechanisms of Adamantane Derivatives

| Mechanism | Description | Supporting Evidence for Related Compounds |

|---|---|---|

| Membrane Disruption | Alteration of the bacterial cell membrane's integrity, leading to leakage of cellular contents. | Some adamantane derivatives are suggested to have membranotropic activity. mdpi.com |

| DNA Replication Interference | Inhibition of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA synthesis. | Certain adamantane derivatives have shown inhibitory activity against these enzymes. johnshopkins.edu |

Exploration of Antifungal Mechanisms

The imidazole moiety is a well-established pharmacophore in antifungal agents, primarily acting through the inhibition of lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme). nih.govresearchgate.net This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. nih.gov While it is plausible that this compound could share this mechanism, specific enzymatic assays are required to confirm this hypothesis.

Additionally, some adamantane derivatives have demonstrated activity against Candida albicans, suggesting the potential for antifungal properties. mdpi.comnih.gov

Studies on Microbial Resistance Modulation

The development of microbial resistance to existing antibiotics is a major global health concern. The lipophilic nature of the adamantane group could potentially play a role in overcoming certain resistance mechanisms, such as efflux pumps, by increasing intracellular concentration of the drug. nih.gov However, there is currently a lack of specific research investigating the role of this compound in modulating microbial resistance.

Enzymatic Target Modulation and Inhibition Mechanisms

The interaction of adamantane and imidazole derivatives with various enzymes is a significant area of research, suggesting multiple potential targets for this compound.

Studies on Enzyme Inhibition

Research on related compounds indicates that the adamantane-imidazole scaffold could interact with a range of enzymes implicated in various diseases.

Topoisomerase Inhibition: As mentioned in the antibacterial context, adamantane derivatives have been explored as inhibitors of topoisomerases, which are also relevant targets in cancer therapy. johnshopkins.edu

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin (B600854) signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. While direct inhibition by this compound has not been reported, other benzimidazole (B57391) derivatives have been identified as PTP1B inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a class of oral hypoglycemic agents. The adamantane moiety is a key feature in some approved DPP-IV inhibitors, such as vildagliptin (B1682220) and saxagliptin, highlighting the potential of adamantane-containing compounds in this area. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Imidazole derivatives have been investigated as inhibitors of nitric oxide synthase, an enzyme involved in various physiological and pathological processes.

Other Enzymes: Adamantane derivatives have also been studied as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. mdpi.com Furthermore, imidazole-containing compounds have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.net

Table 2: Potential Enzymatic Targets for Adamantane-Imidazole Derivatives

| Enzyme Target | Biological Relevance | Evidence from Related Compounds |

|---|---|---|

| Topoisomerase IV / DNA Gyrase | Bacterial DNA replication | Adamantane derivatives show inhibitory potential. johnshopkins.edu |

| 11β-HSD1 | Metabolic syndrome, type 2 diabetes | Adamantane derivatives have been identified as inhibitors. mdpi.com |

| DPP-IV | Type 2 diabetes | Adamantane is a key moiety in some approved inhibitors. nih.gov |

| COX-1 / COX-2 | Inflammation and pain | Imidazole derivatives have been evaluated as inhibitors. researchgate.net |

Molecular Mechanisms of Receptor Interaction

The imidazole ring is a versatile scaffold for receptor interaction, and the adamantane group can influence binding affinity and selectivity.

Imidazoline (B1206853) Receptors: Imidazoline receptors are involved in the central regulation of blood pressure. nih.govkup.at While the subject compound is an imidazole, not an imidazoline, the structural similarity suggests a potential, though uninvestigated, interaction.

Alpha-Adrenergic Receptors: Some imidazoline compounds also interact with alpha-adrenergic receptors. nih.govresearchgate.net

GABAergic System: There is no direct evidence to suggest that this compound interacts with the GABAergic system.

It is important to note that while the broader classes of adamantane and imidazole compounds show diverse biological activities, specific mechanistic studies on this compound are needed to fully elucidate its pharmacological profile. The existing research on related compounds provides a valuable roadmap for future investigations into the therapeutic potential of this intriguing molecule.

Cellular Pathway Modulation Studies (In Vitro)

Induction of Apoptosis and Cell Cycle Modulation

Direct experimental studies detailing the induction of apoptosis or cell cycle modulation specifically by this compound are not extensively available in the public research domain. However, research into structurally related adamantane and imidazole-containing compounds provides insights into the potential activities of this class of molecules.

For instance, certain tetrahalogenated benzimidazole derivatives have demonstrated significant pro-apoptotic activity. mdpi.com A derivative of 4,5,6,7-tetrabromo-1H-benzimidazole, known as K164, induces apoptosis in various cancer cell lines, including human T lymphoblastoid and myeloid leukemia cells. mdpi.com Similarly, 1-methyl-2-nitroimidazole (B155463) (INO2) has been shown to induce dose-dependent apoptotic responses in Chinese Hamster Ovary (CHO) cells under hypoxic conditions. nih.gov Low concentrations led to classic apoptotic DNA fragmentation, while higher concentrations resulted in different cell death morphologies. nih.gov These findings underscore the potential of the imidazole scaffold to be part of molecules that can trigger programmed cell death pathways, although specific data for this compound is needed for confirmation.

Modulation of Intracellular Signaling Pathways

While specific studies on the modulation of intracellular signaling pathways by this compound are not detailed in the available literature, research on related adamantane derivatives offers preliminary insights. The adamantane moiety is a key component in compounds designed to modulate specific signaling pathways.

For example, Adaphostin, an adamantane-containing compound, functions as a tyrosine kinase inhibitor, demonstrating anti-proliferative activity in various cancer models. nih.gov Another adamantane derivative, Opaganib, exerts its anticancer effects through the inhibition of sphingosine (B13886) kinase (SK). nih.gov Furthermore, a study on N-adamantyl-4-methylthiazol-2-amine revealed its ability to attenuate glutamate-induced toxicity in rat brains by modulating oxidative stress and inflammatory signaling pathways. These findings highlight the capacity of the adamantane scaffold to be incorporated into molecules that interact with critical intracellular signaling cascades, though direct evidence for this compound is pending.

In Vitro and In Vivo (Animal Model) Pharmacological Profiling

Activity against Specific Pathogens (e.g., Gram-positive and Gram-negative bacterial strains, pathogenic fungal strains)

While direct antimicrobial testing results for this compound are not specified in the reviewed literature, numerous studies have confirmed the broad-spectrum antimicrobial and antifungal potential of various adamantane-azole derivatives. The lipophilic nature of the adamantane cage is often leveraged in designing new chemotherapeutic agents. nih.gov

A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines demonstrated potent, broad-spectrum antibacterial activity. nih.gov Several compounds in this series were also found to have potent antifungal activity against Candida albicans. nih.govresearchgate.net The minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio for the most active compounds was approximately 2, suggesting a bactericidal mode of action. nih.gov

Similarly, novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related carbothioimidates have shown significant antimicrobial properties. nih.gov Specifically, derivatives with 2,6-dihalophenyl groups were most effective against Gram-negative bacteria, whereas those with 2,4- or 3,4-dihalophenyl groups showed potent activity against Gram-positive bacteria. nih.gov Certain derivatives also displayed good activity against Candida albicans. nih.gov The imidazole class of compounds is well-established for its antifungal properties, often acting via inhibition of fungal lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Adamantane Derivatives

Antiviral Mechanisms (e.g., interference with viral replication)

Direct studies on the antiviral mechanisms of this compound are not present in the reviewed scientific literature. However, the adamantane scaffold is the basis for several established antiviral drugs. Amantadine and rimantadine, for example, function by blocking the M2 ion channel of the influenza A virus, which is essential for the virus to infect host cells. nih.gov This mechanism prevents the uncoating of the virus and subsequent replication. nih.gov

The imidazole moiety is also found in a wide range of compounds with demonstrated antiviral activities against diverse viruses, including HIV, influenza, and herpes simplex virus. nih.gov For example, some imidazole thioacetanilide (B1681303) derivatives have shown potent inhibition of HIV-1. nih.gov The general mechanism for many antiviral nucleoside analogs, which can include imidazole-like rings, involves the suppression of viral DNA or RNA synthesis, thereby inhibiting virus replication. drugbank.com These findings suggest that a hybrid molecule like this compound could potentially exhibit antiviral properties by leveraging mechanisms associated with both its core structures, although this requires experimental validation.

Anti-inflammatory Pathways (e.g., Cyclooxygenase-2 inhibition, modulation of reactive oxygen species generation)

There is no specific data available on the anti-inflammatory activity or the direct effect of this compound on Cyclooxygenase-2 (COX-2) or reactive oxygen species (ROS). However, the inhibition of COX-2 is a well-known mechanism for anti-inflammatory drugs, which reduce the synthesis of inflammatory prostaglandins. nih.gov Many selective COX-2 inhibitors are diaryl heterocyclic compounds, a structural class that can include imidazole rings. nih.govresearchgate.net

Research has shown that adamantane-containing structures can possess anti-inflammatory properties. For instance, some 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives show anti-inflammatory effects by inhibiting the 11β-HSD1 enzyme, which is involved in cortisol metabolism. nih.gov Furthermore, studies on other nitrogen-containing heterocyclic compounds like imidazole have indicated they can play a role in modulating ROS. Imidazole and its derivatives can facilitate HULIS-mediated (HUmic-LIke Substances) ROS generation in atmospheric aerosols, a process that involves the unprotonated nitrogen atom acting as a hydrogen-bonding acceptor. researchgate.net This modulation of ROS is a critical aspect of the inflammatory response. nih.gov While these findings point to the potential of adamantane-imidazole compounds to interact with inflammatory pathways, dedicated studies are needed to determine the specific activity of this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(adamantan-1-yl)ethan-1-one |

| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines |

| 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides |

| 1-methyl-2-nitroimidazole |

| 2-(adamantan-1-ylamino)thiazol-4(5H)-one |

| Adaphostin |

| Amantadine |

| Flutrimazole |

| K164 (1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole) |

| N-adamantyl-4-methylthiazol-2-amine |

| Opaganib |

| Rimantadine |

Antidiabetic Mechanisms (e.g., modulation of glucose metabolism)

A comprehensive search of scientific databases yielded no studies investigating the antidiabetic mechanisms of this compound. There is no available data on its potential to modulate glucose metabolism, affect key enzymes involved in glucose homeostasis, or influence insulin signaling pathways. While other adamantane-containing compounds and different imidazole derivatives have been explored for their antidiabetic potential, these findings cannot be extrapolated to the specific compound . nih.govnih.gov

Anti-proliferative Activity in Human Tumor Cell Lines

There is no published research detailing the anti-proliferative activity of this compound in any human tumor cell lines. Consequently, no data, such as IC₅₀ values or mechanistic studies on its potential cytotoxic or cytostatic effects, is available. Research has been conducted on the anti-cancer properties of metal complexes incorporating adamantyl hydrazone ligands and other imidazole-based structures, but these are chemically distinct from this compound. researchgate.netnih.gov

Due to the absence of research data, a data table for this section cannot be generated.

Nucleic Acid Interaction Studies (e.g., DNA cleavage, G-quadruplex stabilization)

No studies were found that investigate the interaction of this compound with nucleic acids. There is no information regarding its ability to induce DNA cleavage or to bind to and stabilize non-canonical DNA structures such as G-quadruplexes. The field of G-quadruplex ligands is an active area of research, with many small molecules being developed and studied for their potential to interact with these structures, but this compound has not been described in this context. nih.govnih.govresearchgate.netrsc.org

Due to the absence of research data, a data table for this section cannot be generated.

Advanced Applications in Chemical Research

Role as Ligands in Coordination Chemistry and Catalysis

The utility of 4-(adamantan-1-yl)-2-methyl-1H-imidazole in coordination chemistry and catalysis primarily stems from its ability to serve as a precursor to N-heterocyclic carbene (NHC) ligands and as a building block for metal-organic frameworks.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability they impart to metal complexes. semanticscholar.orgscripps.edu The synthesis of NHCs typically involves the deprotonation of a corresponding imidazolium (B1220033) salt precursor. researchgate.net For this compound, the first step towards forming an NHC ligand is the quaternization of the imidazole (B134444) ring, typically by N-alkylation or N-arylation, to form an imidazolium salt. This salt then serves as the direct precursor to the free carbene upon deprotonation.

The bulky adamantyl group at the C4 position of the imidazole ring is a key feature, providing significant steric hindrance around the resulting metal center. nih.govstvincent.edu This steric bulk can be advantageous in catalysis by promoting the formation of monoligated, highly active catalytic species and by creating a specific coordination pocket that can influence the selectivity of a reaction. Research on related adamantyl-substituted imidazoles has demonstrated their potential as precursors for new chelating ligands. For instance, (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol has been synthesized and identified as a promising starting material for biomimetic chelating ligands. nih.govresearchgate.netnih.govmdpi.com The synthesis of a novel NHC ligand with bulky adamantyl substituents has also been achieved, starting from p-toluidine (B81030) and 1-adamantanol, and its coordination to copper and silver has been reported. stvincent.edu While a direct synthesis of an NHC from this compound is not explicitly detailed in the reviewed literature, the established synthetic routes for similar adamantyl-substituted NHCs confirm the feasibility and potential of this compound as a valuable precursor. researchgate.net

Table 1: Synthesis of Adamantyl-Substituted Imidazolium Salt Precursors

| Starting Material | Reagents and Conditions | Product | Reference |

| p-Toluidine, 1-Adamantanol | i) ZnCl2, HCl, 200 °C; ii) Glyoxal (B1671930), CHCl3; iii) Paraformaldehyde, HBF4, Toluene, 160 °C | Adamantyl-substituted imidazolium salt | stvincent.edu |

| 1-Acetyladamantane | Five-step synthesis | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | nih.govnih.gov |

Applications in Olefin Metathesis and Cross-Coupling Reactions

NHC-ligated metal complexes, particularly those of ruthenium and palladium, are powerful catalysts for a wide range of organic transformations, including olefin metathesis and cross-coupling reactions. The strong M-NHC bond and the tunable steric and electronic properties of the NHC ligand contribute to the high activity and stability of these catalysts. beilstein-journals.orgresearchgate.netmdpi.com

In olefin metathesis, ruthenium catalysts bearing NHC ligands, often referred to as second-generation Grubbs-type catalysts, exhibit superior reactivity and functional group tolerance compared to their phosphine-based counterparts. beilstein-journals.orgnih.gov The steric bulk of the NHC ligand can influence the initiation rate of the catalyst and the stability of the active species. While specific studies on the use of NHC ligands derived from this compound in olefin metathesis were not found, the general principles of NHC catalysis suggest that its bulky adamantyl group could be beneficial. Phosphine-free ruthenium benzylidene complexes containing other imidazole ligands have been shown to be effective in ring-closing and cross-metathesis reactions at high temperatures. researchgate.netmdpi.com

Similarly, in palladium-catalyzed cross-coupling reactions, NHC ligands have proven to be highly effective. The strong electron donation from the NHC can facilitate the oxidative addition step, which is often rate-limiting. Non-covalent immobilization of adamantyl-modified NHC-Pd complexes has been explored for recyclable catalysis in cross-coupling reactions. researchgate.net Although direct application of a catalyst based on this compound is not reported, the known success of catalysts with other sterically demanding NHC ligands in challenging cross-coupling reactions points to the potential of this system.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The vast diversity of potential linkers allows for the tuning of pore size, shape, and functionality for applications in gas storage, separation, and catalysis. Imidazole-based ligands are commonly used in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). labxing.com

The structure of this compound, with its coordinating imidazole ring and bulky, rigid adamantyl group, makes it a candidate as a linker in MOF synthesis. The adamantyl group could act as a bulky "strut," leading to the formation of robust frameworks with large pore volumes. The use of mixed-linker systems, combining different imidazolate linkers, has been shown to be a successful strategy for creating new ZIF structures with unique topologies and properties. researchgate.net While the direct use of this compound in MOF synthesis has not been specifically reported in the reviewed literature, the principles of MOF design and the successful use of other functionalized imidazoles suggest its potential in creating novel porous materials. labxing.com

Development of Chemical Probes and Tools

The unique properties of the this compound scaffold also lend themselves to the development of specialized chemical probes for biochemical and diagnostic applications.

Fluorescent Ligands for Biochemical Assays and Imaging Research

Fluorescent probes are indispensable tools in modern biology and medicine, enabling the visualization of biological processes in real-time. Imidazole derivatives have been investigated as scaffolds for fluorescent sensors due to their versatile coordination chemistry and photophysical properties, which can be modulated by substitution. nih.gov The fluorescence of imidazole-based compounds can be sensitive to the local environment, such as pH and the presence of metal ions, making them suitable for sensing applications.

While specific fluorescence studies on this compound were not identified, research on other imidazole derivatives provides a basis for its potential in this area. For example, one-pot syntheses of novel imidazole derivatives have yielded compounds with interesting photophysical properties that have been investigated through spectral and computational studies. nih.gov The adamantyl group in this compound could influence the photophysical properties of any derived fluorescent probe, potentially enhancing quantum yield or providing a binding site for specific analytes.

Diagnostic Tool Research (e.g., radioactive isotope conjugation for imaging research)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in clinical diagnostics. It relies on the detection of radiation from a positron-emitting radionuclide that is attached to a targeting molecule. The development of new radiotracers is crucial for imaging a wide range of biological targets.

The adamantyl group of this compound could serve as a lipophilic anchor to enhance cell membrane permeability, a desirable property for many imaging agents. The imidazole core provides a site for conjugation to a chelator, which can then be used to complex a radioactive metal isotope. While there are no specific reports on the radiolabeling of this compound, the general strategies for radiolabeling small molecules for PET imaging are well-established. For instance, pyrrole-imidazole polyamides have been radiolabeled with ¹⁸F for in vivo imaging studies. The synthesis of precursor imidazolium salts for the preparation of NHC ligands used in enantioselective synthesis has also been reported, indicating the chemical tractability of modifying the imidazole core for further functionalization, which could include the attachment of a radiolabel. nih.gov

Potential Applications in Materials Science

The incorporation of the adamantane (B196018) moiety into functional molecules is a well-established strategy for imparting unique properties to materials. The rigid and sterically demanding nature of the adamantyl group in this compound suggests its potential as a specialized ligand in the synthesis of novel materials.

One of the primary areas of interest is in the development of N-Heterocyclic Carbenes (NHCs). The adamantyl group's bulk is an excellent tool for creating sterically hindered environments around a metal center in organometallic complexes. This steric shielding can influence the catalytic activity and selectivity of the metal center, potentially leading to the development of highly specific catalysts for complex organic transformations. While research on the direct use of this compound as an NHC precursor is not extensively documented, the principles are well-established with similar adamantyl-imidazole derivatives.

Furthermore, adamantane-containing compounds have been investigated for their nonlinear optical (NLO) properties. These materials can generate new frequencies of light when interacting with intense laser light, a property valuable in photonics and optoelectronics. The crystalline structure of materials incorporating this compound could potentially lead to materials with significant second-harmonic generation (SHG) capabilities.

The imidazole component also contributes to the material science applications of this compound. Imidazole and its derivatives are known to act as ligands in the formation of metal-organic frameworks (MOFs). The specific substitution pattern of this compound could lead to MOFs with tailored pore sizes and functionalities, suitable for applications in gas storage, separation, and catalysis.

Table 1: Potential Material Science Applications of Adamantyl-Imidazole Derivatives

| Application Area | Relevant Property | Potential Role of this compound | Reference |

|---|---|---|---|

| Catalysis (NHC Ligands) | Steric hindrance from adamantyl group | Precursor to bulky N-Heterocyclic Carbene ligands for enhanced catalytic selectivity. | researchgate.net |

| Nonlinear Optics | Acentric crystalline packing | Component in materials exhibiting second-harmonic generation. | |

| Metal-Organic Frameworks (MOFs) | Ligand for metal coordination | Building block for MOFs with specific porosity and functionality. | |

| Biomimetic Complexes | Steric shielding of a coordinated metal center | Precursor to bulky chelating ligands for biomimetic metal complexes. | researchgate.netnih.govnih.gov |

Agricultural and Industrial Research Applications

The chemical functionalities of this compound also suggest its potential utility in agricultural and industrial settings, primarily as a corrosion inhibitor and potentially as a component in plant protectants.

Corrosion Inhibitors:

Imidazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, including steel and copper. Their inhibitory action stems from the ability of the imidazole ring to adsorb onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal. This forms a protective film that isolates the metal from the corrosive environment.

The presence of the bulky adamantyl group in this compound could enhance its performance as a corrosion inhibitor. The large surface area of the adamantyl moiety could lead to a more effective surface coverage on the metal, thereby providing a more robust barrier against corrosive agents. Research on related imidazole-based ionic liquids has demonstrated excellent corrosion inhibition efficiency on carbon steel.

Plant Protectants:

While there is a lack of direct evidence for the use of this compound as a plant protectant, the imidazole nucleus is a core component in many fungicides. The mode of action often involves the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes. The specific substitution on the imidazole ring can modulate the biological activity and spectrum of these compounds. Therefore, it is plausible that this compound could be investigated as a scaffold for new agricultural fungicides. Further research would be necessary to establish any such activity.

Table 2: Corrosion Inhibition Efficiency of Select Imidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | 1% NaCl | Up to 95% | |

| 1-butyl-3-methylimidazolium methane (B114726) sulfonate | Mild Steel | 1 M H₂SO₄ | 85.71% | |

| Methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate | Aluminum | 1 M HNO₃ | 98.5% | |

| Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides | Mild Steel | 1 M HCl | Not specified |

Future Perspectives and Emerging Research Directions

Design and Synthesis of Next-Generation Adamantane-Imidazole Hybrids

The future of drug discovery for adamantane-imidazole compounds lies in the rational design and efficient synthesis of next-generation hybrids. These new molecular entities aim to optimize the therapeutic potential of the core structure by introducing diverse functionalities.

The synthesis of hybrid molecules incorporating the adamantane-imidazole core with other pharmacologically active moieties is a key strategy. For example, hybrid compounds of imidazole (B134444) with 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated for their biological activity. mdpi.comresearchgate.net This approach of molecular hybridization aims to combine the therapeutic advantages of different pharmacophores into a single molecule, potentially leading to enhanced efficacy or novel mechanisms of action.

Future synthetic strategies will likely focus on creating diverse libraries of adamantane-imidazole derivatives. These libraries can be generated by reacting simple imidazoles with various alkyl halides or alkyl halocarboxylates. nih.gov The resulting compounds can then be further modified, for instance, by amidation to produce a range of carboxamides. nih.gov The development of efficient, one-pot synthesis procedures will be crucial for rapidly generating a wide array of these next-generation hybrids for biological screening. researchgate.net

Advanced Computational Approaches for Predictive Design and Optimization

The integration of advanced computational methods is set to revolutionize the design and optimization of adamantane-imidazole hybrids. These in silico techniques offer a more rapid and cost-effective means of predicting the properties and potential biological activity of new compounds before their physical synthesis.

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to its target protein. For imidazole-based compounds, molecular docking studies have been employed to investigate their binding affinity with various biological targets, such as heme oxygenase-1, which is implicated in cancer. nih.gov Similarly, for adamantane (B196018) derivatives, docking studies have been used to understand their interaction with targets like the active site of glucocerebrosidase. nih.gov These computational models can help in the rational design of more potent and selective inhibitors.

In addition to predicting binding, computational tools are also used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. The in silico prediction of ADMET properties is a critical step in early drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.gov For novel imidazole derivatives, ADMET predictions have been used to assess their potential for oral bioavailability and to identify any potential liabilities. nih.govnih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are also being applied to study the electronic properties and reactivity of imidazole derivatives. researchgate.net These calculations can provide insights into the structure-activity relationships of these compounds and guide the design of new molecules with enhanced biological activity. The combination of these computational approaches allows for a more predictive and efficient drug discovery process.

Table 1: Examples of Computational Approaches in Adamantane-Imidazole Research

| Computational Method | Application | Reference Compound Type | Potential Target/Property |

| Molecular Docking | Predicting binding affinity and orientation | Imidazole-based compounds | Heme Oxygenase-1 |

| ADMET Prediction | Assessing pharmacokinetic properties | Novel imidazole derivatives | Oral bioavailability, toxicity |

| Density Functional Theory (DFT) | Studying electronic properties and reactivity | Imidazole derivatives | Structure-activity relationships |

| Molecular Dynamics (MD) Simulation | Investigating ligand-protein stability | Novel imidazole derivatives | APO-liver alcohol dehydrogenase |

Exploration of Novel Biological Targets and Mechanistic Pathways

While adamantane-imidazole compounds have shown promise in various therapeutic areas, ongoing research is focused on identifying novel biological targets and elucidating their mechanisms of action. This exploration is crucial for expanding the therapeutic applications of these compounds.

The adamantane scaffold has been incorporated into drugs targeting a wide range of biological entities, including enzymes like DPP-IV and soluble epoxide hydrolases, as well as receptors in the central nervous system such as NMDA and AMPA receptors. nih.gov This suggests that adamantane-imidazole hybrids could be designed to interact with a diverse array of biological targets. For example, some adamantane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme involved in metabolic diseases.

Imidazole-containing hybrids are also being explored for their anticancer properties. mdpi.comresearchgate.net These compounds can be designed to target specific pathways involved in cancer progression. For instance, some imidazole derivatives have been shown to inhibit kinases like BRAF, which are crucial for tumor cell proliferation. nih.gov The development of proteolysis-targeting chimeras (PROTACs) incorporating an imidazole moiety represents another innovative approach to cancer therapy. mdpi.com

Furthermore, the antimicrobial potential of adamantane and imidazole derivatives is an active area of research. mdpi.com With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Adamantane-imidazole hybrids could be designed to target essential microbial enzymes or disrupt microbial cell membranes. The investigation of these novel biological targets and mechanistic pathways will be critical for unlocking the full therapeutic potential of compounds like "4-(adamantan-1-yl)-2-methyl-1H-imidazole".

Integration with High-Throughput Screening Methodologies and Artificial Intelligence in Drug Discovery

The future of drug discovery for adamantane-imidazole compounds will be significantly shaped by the integration of high-throughput screening (HTS) and artificial intelligence (AI). These technologies have the potential to dramatically accelerate the identification of promising lead compounds and optimize their properties.

High-throughput screening allows for the rapid testing of large libraries of compounds against a specific biological target. youtube.com This enables the efficient identification of "hits" from diverse chemical libraries. The development of automated HTS platforms has made it possible to screen millions of compounds in a short period, significantly speeding up the initial stages of drug discovery. youtube.com For adamantane-imidazole research, HTS can be used to screen libraries of newly synthesized hybrids against a panel of biological targets to identify those with the desired activity.

The integration of AI with HTS is leading to a new paradigm of iterative screening. nih.gov In this approach, the results from an initial round of screening are used to train a machine learning model, which then predicts which compounds from the remaining library are most likely to be active. These predictions are then used to select the next batch of compounds for screening. This iterative process can significantly increase the efficiency of hit finding, reducing the time and cost of drug discovery. nih.gov The application of these advanced technologies will be instrumental in the future development of drugs based on the "this compound" scaffold. The use of generative AI models, such as drugAI, also holds promise for creating novel drug candidates with desired properties in a fraction of the time and cost of traditional methods. thepanthernewspaper.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(adamantan-1-yl)-2-methyl-1H-imidazole?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from adamantane derivatives. A widely used approach includes:

- Condensation reactions : Reacting adamantane-1-carbohydrazide with ethyl isothiocyanate in ethanol under reflux, followed by alkaline cyclization to form the imidazole ring .

- Thermal methods : Using (NH₄)₂S₂O₈ as an oxidant in DMSO at 50°C to facilitate C–H amidation, achieving yields up to 92% after purification via column chromatography (80:20 hexane:ethyl acetate) .

- Key Considerations : Solvent choice (ethanol vs. DMSO) and catalyst selection significantly impact reaction efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming molecular structure, including adamantane proton environments (δ 1.73–2.06 ppm) and imidazole ring signals .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯S intermolecular bonds) .

- IR Spectroscopy : Validates functional groups (e.g., C=S stretches at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Optimization : DMSO enhances solubility of adamantane derivatives compared to ethanol, reducing side reactions .

- Catalyst Screening : Persulfate salts like (NH₄)₂S₂O₈ improve reaction rates in thermal amidation .

- Temperature Control : Reflux at 50°C balances reaction speed and decomposition risks .

- Data-Driven Adjustment : Monitor reaction progress via TLC and adjust stoichiometry if intermediates are detected.

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Refinement Tools : Use SHELX programs (SHELXL, SHELXS) for high-resolution data refinement, especially for hydrogen bonding networks .

- Validation Metrics : Cross-check R-factors (<0.05) and residual electron density maps to confirm atomic positions .

- Comparative Analysis : Align results with analogous adamantane-imidazole structures (e.g., 5-(adamantan-1-yl)-1,3,4-oxadiazole derivatives) to identify systematic errors .

Q. How to design biological assays to evaluate antiviral activity?

- Methodological Answer :

- In Vitro Assays : Use plaque reduction assays against influenza A/H1N1 or HIV-1, referencing adamantane’s known viral M2 ion channel inhibition .

- Molecular Docking : Employ AutoDock Vina to simulate binding interactions with viral proteins (e.g., neuraminidase), prioritizing compounds with low binding energies (<−7 kcal/mol) .

- Cytotoxicity Screening : Test against Vero cells using MTT assays to establish selectivity indices (IC₅₀/CC₅₀ >10) .

Q. How to address discrepancies in reported synthetic yields across literature?

- Methodological Answer :

- Variable Isolation : Systematically test parameters (e.g., solvent purity, catalyst loading) using Design of Experiments (DoE) to identify critical factors .

- Reproducibility Protocols : Adopt standardized reaction conditions (e.g., anhydrous DMSO, degassed solvents) to minimize batch-to-batch variability .

- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone) to contextualize yield ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.